2,2-dimethoxy-4,4-dimethylpentane

説明

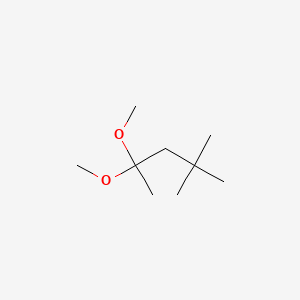

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethoxy-4,4-dimethylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-8(2,3)7-9(4,10-5)11-6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAZEGHMGUXQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993203 | |

| Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72409-07-5 | |

| Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxy-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-4,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxy 4,4 Dimethylpentane

Classical and Established Synthetic Routes to 2,2-Dimethoxy-4,4-dimethylpentane

The traditional synthesis of this compound is primarily achieved through ketalization, a fundamental reaction in organic chemistry for the protection of carbonyl groups.

Formation via Ketalization Reactions

The most direct and established method for synthesizing this compound is the ketalization of its corresponding ketone precursor, 4,4-dimethyl-2-pentanone (B109323). sigmaaldrich.comnist.gov This reaction involves treating the ketone with an excess of methanol (B129727) in the presence of an acid catalyst. The general mechanism is a reversible, acid-catalyzed nucleophilic addition. libretexts.org

The process begins with the protonation of the carbonyl oxygen of the ketone by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group forms a good leaving group (water). The departure of water generates a resonance-stabilized carbocation. libretexts.org Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the final ketal product, this compound, and regenerates the acid catalyst. youtube.com

To drive the equilibrium towards the product side, the water formed as a byproduct must be removed from the reaction mixture, often through methods like azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. youtube.comnih.gov

Precursor Design and Selection for this compound Synthesis

The successful synthesis of this compound relies on the appropriate selection of precursors. The primary starting materials are the ketone, 4,4-dimethyl-2-pentanone, and a source for the two methoxy (B1213986) groups.

Ketone Precursor : The ketone required is 4,4-dimethyl-2-pentanone , also known as methyl neopentyl ketone. sigmaaldrich.comnist.govchemicalbook.com Its structure provides the carbon backbone of the final product. The neopentyl group, (CH₃)₃C-CH₂-, is sterically demanding, which can influence reaction rates and conditions.

Methoxy Group Source : The two methoxy groups are typically supplied by methanol (CH₃OH) . Due to the equilibrium nature of the reaction, methanol is often used in large excess to act as both the reagent and the solvent. nih.gov Alternatively, other methanol equivalents can be used, such as trimethyl orthoformate (HC(OCH₃)₃) or tetramethoxysilane (Si(OCH₃)₄) . nih.govwuxiapptec.com These reagents can act as both the alcohol source and a water scavenger, as they react with the water byproduct to form stable compounds, thereby driving the reaction to completion. wuxiapptec.com For example, 2,2-dimethoxypropane (B42991) is often synthesized from acetone (B3395972) and methanol and is itself used as a water scavenger in other reactions. atamanchemicals.comatamanchemicals.com

Table 1: Key Precursors for the Synthesis of this compound

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |

| 4,4-Dimethyl-2-pentanone | C₇H₁₄O | 114.19 | 125-130 | Ketone Precursor |

| Methanol | CH₄O | 32.04 | 64.7 | Methoxy Source |

| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 | Methoxy Source & Dehydrator |

| Tetramethoxysilane | C₄H₁₂O₄Si | 152.22 | 121-122 | Methoxy Source & Dehydrator |

Data sourced from references sigmaaldrich.comnist.govchemicalbook.comwuxiapptec.com.

Advanced and Novel Synthetic Approaches for this compound

Research into ketalization has led to the development of advanced catalytic systems that offer improvements over traditional methods in terms of efficiency, selectivity, and environmental impact.

Catalytic Strategies in this compound Synthesis

Catalysis is central to the synthesis of ketals, including this compound. Modern approaches utilize both homogeneous and heterogeneous catalysts to enhance reaction performance.

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants, typically a liquid phase. mt.comyoutube.com This ensures excellent contact between the catalyst and the substrates.

Brønsted and Lewis Acids : Traditional homogeneous catalysts for ketalization are strong Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). nih.govgoogle.com Lewis acids have also been employed. nih.gov While effective, these strong, corrosive acids can be difficult to handle and separate from the product mixture, and may not be compatible with sensitive functional groups. nih.gov

Organometallic Complexes : More recent research has explored the use of transition metal complexes as homogeneous catalysts. These systems can operate under milder conditions and offer high efficiency. For instance, a catalytic system based on cobaloxime, generated in situ from CoCl₂ and dimethylglyoxime, has been shown to be highly effective for the ketalization of various ketones under solvent-free conditions. mdpi.com Such catalysts often function by activating the carbonyl group, facilitating the nucleophilic attack by the alcohol. The ability to tune the ligands on the metal center allows for precise control over the catalyst's activity and selectivity. mt.com

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, potential for recycling and reuse, and often greater thermal stability. baranlab.orgyoutube.com This approach aligns with the principles of green chemistry. rsc.org

Solid Acid Catalysts : A wide range of solid materials with acidic properties have been developed for ketalization. These include:

Ion-Exchange Resins : Strongly acidic polymers, such as polystyrene sulfonic acid, can effectively catalyze the reaction. google.com They are easily filtered off at the end of the reaction.

Supported Heteropolyacids : Tungstosilicic acid (H₄SiW₁₂O₄₀) supported on activated carbon has demonstrated high activity for the synthesis of various ketals and acetals, achieving good yields under relatively mild conditions. nih.gov

Zeolites : These microporous aluminosilicate (B74896) minerals are excellent shape-selective catalysts. Their well-defined pore structures and tunable acidity make them highly effective for ketalization reactions. Zeolites like HBeta, HZSM-5, and USY have been successfully used in the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane to produce solketal, a reaction analogous to the synthesis of this compound. scielo.br The catalytic activity can be correlated with the material's acidity and pore structure. scielo.br

Table 2: Comparison of Catalytic Strategies for Ketal Synthesis

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous | p-TsOH, H₂SO₄, Cobaloxime complexes | Same | High activity, mild conditions possible, good molecular interaction. mt.commdpi.com | Difficult to separate, often corrosive, catalyst recovery can be low. nih.govyoutube.com |

| Heterogeneous | Acidic resins, Zeolites, Supported heteropolyacids | Different | Easy separation and recycling, reduced corrosion and waste, high thermal stability. baranlab.orgrsc.org | Potentially lower activity than homogeneous counterparts, possible mass transfer limitations. youtube.com |

Biocatalysis in Dimethoxy Compound Formation

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high efficiency and selectivity under mild reaction conditions. nih.gov The use of enzymes, either isolated or within whole-cell systems, to catalyze the formation of acetals and ketals represents a significant advancement in the field. wikipedia.org

Enzymes, particularly lipases, have demonstrated catalytic activity in the formation of acetals. mdpi.commdpi.com For instance, lipases such as those from Candida antarctica (CALB) and Pseudomonas cepacia have been successfully employed in the synthesis of various acetals and related compounds. mdpi.comresearchgate.net These enzymatic methods are advantageous as they are non-toxic, biodegradable, and can operate under environmentally benign conditions. acsgcipr.org The mechanism of enzyme-catalyzed acetal (B89532) formation often involves the activation of the carbonyl group by the enzyme, facilitating the nucleophilic attack by the alcohol.

While specific studies on the biocatalytic synthesis of this compound are not prevalent in publicly available research, the principles of enzymatic acetalization are broadly applicable. The reaction would involve the condensation of 4,4-dimethyl-2-pentanone with methanol, catalyzed by a suitable enzyme. The development of modified or non-natural enzymes through directed evolution has expanded the scope of biocatalysis to include novel transformations that are challenging to achieve with traditional chemical methods. wikipedia.org

The advantages of using biocatalysis in the synthesis of dimethoxy compounds are summarized in the table below:

| Feature of Biocatalysis | Advantage in Dimethoxy Compound Synthesis | Source |

| High Selectivity | Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and reducing the need for complex purification steps. | nih.gov |

| Mild Reaction Conditions | Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of side reactions. | mdpi.com |

| Environmental Compatibility | Enzymes are biodegradable, and reactions are often performed in aqueous media or with greener solvents, minimizing environmental impact. | acsgcipr.org |

| Reduced Waste | High selectivity and conversion rates lead to lower production of by-products and waste streams. | acsgcipr.org |

Stereoselective and Stereospecific Synthesis of Related Dimethoxy Compounds

The stereoselective synthesis of acetals is crucial when chiral centers are present, as the biological activity of molecules can be highly dependent on their stereochemistry. While this compound itself is not chiral, the methodologies for controlling stereochemistry in related dimethoxy compounds are of significant interest in organic synthesis.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. nih.gov This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate control where an existing stereocenter in the starting material directs the stereochemical outcome of the reaction. youtube.com

For example, the synthesis of chiral α-aminophosphonates has been achieved through the stereoselective addition of phosphites to chiral imines, which can be derived from chiral aldehydes or amines. nih.gov In the context of dimethoxy compounds, a chiral ketone or a chiral alcohol could be used to introduce stereoselectivity.

One notable example in the broader context of stereoselective synthesis is the total synthesis of Prostaglandin F2α, which utilized 2,5-dimethoxytetrahydrofuran (B146720) as a starting material and an asymmetric catalyst to achieve high stereoselectivity in just seven steps. wikipedia.org Another approach involves the use of chiral ligands with metal catalysts, such as gold complexes, which have been shown to catalyze asymmetric aldol (B89426) reactions leading to chiral products. wikipedia.org

The table below outlines different strategies for achieving stereoselectivity in the synthesis of related chiral compounds:

| Stereoselective Strategy | Description | Example Application | Source |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. It is removed in a subsequent step. | Synthesis of enantioenriched sulfur stereogenic centers using l-menthol (B7771125) as a chiral auxiliary. | acs.org |

| Chiral Catalyst | A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over another. | Asymmetric ring-opening of cyclic carbonates using a chiral bicyclic guanidinium (B1211019) salt as the catalyst. | acs.org |

| Substrate Control | An existing stereocenter in the starting molecule influences the stereochemical outcome of the reaction at a new stereocenter. | The stereochemistry of an alcohol dictates the outcome of an acetal formation reaction. | youtube.com |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. | Kinetic resolution of racemic mixtures of synthetic amino acids. | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsdr.org The synthesis of acetals, including this compound, can be made more environmentally friendly by adhering to these principles.

Traditional methods for acetal synthesis often involve the use of corrosive acid catalysts, such as hydrochloric acid or sulfuric acid, and halogenated solvents, which can lead to significant waste and environmental pollution. ijsdr.orgacs.org Green chemistry approaches seek to replace these hazardous reagents and solvents with more benign alternatives.

Key green chemistry strategies applicable to dimethoxy compound synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with greener alternatives like water, dimethyl sulfoxide (B87167) (DMSO), or cyclopentyl methyl ether is a key focus. ijsdr.orgacs.org In some cases, solvent-free reactions can be achieved, further reducing the environmental impact. rsc.orgmdpi.com

Alternative Catalysts: The development of solid acid catalysts, such as zeolites or natural clays (B1170129) like kaolin, offers advantages like reusability, reduced corrosion, and easier separation from the reaction mixture. researchgate.net Photocatalytic methods using visible light and organocatalysts like thioxanthenone also represent a mild and green approach to acetalization. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Biocatalytic processes can exhibit high atom economy. acsgcipr.org

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as some biocatalytic and photocatalytic reactions, can significantly reduce energy consumption. mdpi.comrsc.org

The following table compares traditional and green chemistry approaches to acetal synthesis:

| Aspect of Synthesis | Traditional Method | Green Chemistry Approach | Source |

| Catalyst | Corrosive protic or Lewis acids (e.g., HCl, H₂SO₄) | Reusable solid acids (e.g., zeolites, kaolin), biocatalysts (e.g., lipases), photocatalysts | ijsdr.orgresearchgate.netrsc.org |

| Solvents | Halogenated solvents (e.g., dichloromethane) | Green solvents (e.g., water, DMSO), solvent-free conditions | ijsdr.orgrsc.orgacs.org |

| Reaction Conditions | Often requires heating and removal of water | Ambient temperature and pressure, microwave synthesis | ijsdr.orgrsc.org |

| By-products | Generation of acidic and halogenated waste | Minimal by-products, biodegradable waste | ijsdr.orgacsgcipr.org |

By integrating these green chemistry principles, the synthesis of this compound and other dimethoxy compounds can be carried out in a more sustainable and environmentally responsible manner.

Mechanistic Investigations of 2,2 Dimethoxy 4,4 Dimethylpentane Reactions

Reaction Kinetics and Rate Studies for 2,2-Dimethoxy-4,4-dimethylpentane Formation

Table 1: Factors Influencing the Rate of Acetal (B89532) Formation

| Factor | Effect on Reaction Rate | Rationale |

| Acid Catalyst Concentration | Increases | A higher concentration of acid leads to a faster protonation of the carbonyl oxygen, activating it for nucleophilic attack. youtube.comyoutube.com |

| Steric Hindrance | Decreases | Bulky groups on the ketone can hinder the approach of the nucleophilic alcohol, slowing the reaction. ncert.nic.in |

| Water Concentration | Decreases (for formation) | As a product, the presence of water shifts the equilibrium back towards the reactants, decreasing the net rate of acetal formation. libretexts.orgyoutube.com |

| Temperature | Increases | As with most chemical reactions, higher temperatures generally lead to faster reaction rates. |

Elucidation of Reaction Mechanisms for this compound

The formation of this compound proceeds via a well-established multi-step mechanism under acidic conditions. libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4,4-dimethyl-2-pentanone (B109323) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Methanol (B129727) (First Equivalent): A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.comncert.nic.in

Deprotonation to Form a Hemiacetal: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. libretexts.org Hemiacetals are often unstable and exist in equilibrium with the starting ketone. masterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comlibretexts.org

Nucleophilic Attack by Methanol (Second Equivalent): A second molecule of methanol attacks the electrophilic carbocation. youtube.comlibretexts.org

Deprotonation to Form the Acetal: Finally, a base removes the proton from the newly added methoxy (B1213986) group, regenerating the acid catalyst and yielding the final product, this compound. libretexts.org

This entire process is reversible, and the acetal can be hydrolyzed back to the ketone and alcohol by treatment with aqueous acid. libretexts.orgorganicchemistrytutor.com

The key intermediates in the synthesis of this compound are the hemiacetal and the resonance-stabilized carbocation (oxonium ion) . libretexts.orglibretexts.org

Hemiacetal: This intermediate contains one methoxy group and one hydroxyl group attached to the same carbon (the former carbonyl carbon). It is formed reversibly and is typically not isolated during the synthesis of the full acetal. masterorganicchemistry.com

Resonance-Stabilized Carbocation: The departure of water from the protonated hemiacetal leads to the formation of a carbocation. The positive charge is delocalized through resonance with the lone pair of electrons on the adjacent oxygen atom of the methoxy group. This delocalization significantly stabilizes the intermediate, facilitating its formation. youtube.comlibretexts.org

The transition states in this reaction sequence correspond to the highest energy points between the reactants, intermediates, and products. The highest energy transition state is generally associated with the rate-determining step, which is often the formation of the carbocation intermediate. nih.govresearchgate.net The structure of this transition state would involve the partial breaking of the carbon-water (B12546825) bond and partial formation of the carbon-oxygen double bond of the oxonium ion. The steric bulk of the neopentyl group likely influences the energy of these transition states.

Solvent Effects on the Reactivity and Stability of this compound

The choice of solvent can have a significant impact on both the formation and stability (hydrolysis) of acetals. For the formation of this compound, methanol itself can be used as the solvent to ensure it is in large excess, thereby driving the equilibrium towards the product. youtube.com Alternatively, an inert solvent may be used, and water can be removed azeotropically or with a dehydrating agent. libretexts.orgorganic-chemistry.org

In the context of acetal hydrolysis, the polarity of the solvent can affect the rates. Studies on the hydrolysis of various aliphatic acetals in mixed solvent systems like dimethyl sulfoxide-water and dioxane-water have shown that the solvent composition influences the activity coefficients of both the ground state acetal and the transition state. publish.csiro.au The stability of the protonated acetal and the subsequent carbocation intermediate is influenced by the solvent's ability to solvate charged species. Protic solvents can participate in hydrogen bonding and can stabilize both the protonated intermediates and the developing charges in the transition states.

Table 2: General Solvent Effects on Acetal Reactions

| Solvent Property | Effect on Acetal Formation (Forward Reaction) | Effect on Acetal Hydrolysis (Reverse Reaction) |

| Polar Protic Solvents | Can stabilize charged intermediates, but may also compete as nucleophiles if they contain hydroxyl groups (e.g., water). | Can stabilize the transition state for hydrolysis, potentially increasing the rate. publish.csiro.au |

| Polar Aprotic Solvents | Can be effective if they do not interfere with the reaction mechanism. | Can influence rates by solvating the reactants and transition state differently. publish.csiro.au |

| Nonpolar Solvents | Often used with a dehydrating agent to drive the reaction to completion. | Generally slow down hydrolysis as they are poor at stabilizing the charged intermediates and transition states. |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,2 Dimethoxy 4,4 Dimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis of 2,2-Dimethoxy-4,4-dimethylpentane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution ¹H NMR Studies

High-resolution ¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The spectrum is characterized by the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values for each set of equivalent protons.

The typical ¹H NMR spectrum of this compound would exhibit the following key signals:

A singlet for the nine equivalent protons of the tert-butyl group, [(CH₃)₃C-].

A singlet for the methylene (B1212753) protons (-CH₂-).

A singlet for the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃).

A singlet for the methyl group attached to the same carbon as the methoxy groups.

The absence of spin-spin coupling, resulting in singlets for all proton groups, is a notable feature. This is because there are no adjacent, non-equivalent protons to cause signal splitting. The integration of these signals would correspond to the ratio of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~0.9 | Singlet | 9H |

| -CH₂- | ~1.6 | Singlet | 2H |

| -C(OCH₃)₂-CH ₃ | ~1.2 | Singlet | 3H |

| -OCH₃ | ~3.2 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR and 2D NMR Techniques (COSY, HSQC, HMBC)

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| (C H₃)₃C- | ~25 |

| (CH₃)₃C - | ~32 |

| -C H₂- | ~48 |

| -C (OCH₃)₂CH₃ | ~100 |

| -C (OCH₃)₂C H₃ | ~20 |

| -OC H₃ | ~50 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR Techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) identifies proton-proton couplings. In the case of this compound, a COSY spectrum would show no cross-peaks, confirming the absence of vicinal proton-proton coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This experiment would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For instance, it would show a correlation between the proton signal at ~0.9 ppm and the carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, an HMBC spectrum would show correlations between the protons of the tert-butyl group and the quaternary carbon of the same group, as well as the adjacent methylene carbon. It would also show correlations between the methoxy protons and the acetal (B89532) carbon.

Dynamic NMR for Conformational Analysis of this compound

Dynamic NMR (DNMR) could be employed to study the conformational dynamics of this compound, such as the rotation around the C-C single bonds. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. However, for a relatively flexible molecule like this, significant changes might only be observable at very low temperatures.

Vibrational Spectroscopy (IR and Raman) for Characterization of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands:

C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region, typical for alkanes. docbrown.info

C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region, characteristic of the ether linkages (specifically, the acetal group).

C-H bending: Absorptions in the 1470-1365 cm⁻¹ region. docbrown.info

The Raman spectrum would complement the IR data, often showing strong signals for non-polar bonds. The C-C skeletal vibrations would be particularly prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (160.25 g/mol ). nih.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways would include:

Loss of a methoxy group (-OCH₃) to give a fragment at m/z 129.

Loss of a methyl group (-CH₃) to give a fragment at m/z 145.

Cleavage of the C-C bond between the methylene group and the tert-butyl group, leading to a stable tert-butyl cation at m/z 57.

Formation of an oxonium ion by cleavage of the bond between the acetal carbon and the methylene group.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for the determination of the elemental composition of each ion, confirming the molecular formula as C₉H₂₀O₂. uni.lu The predicted monoisotopic mass is 160.14633 Da. uni.lu This high level of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.govnih.gov This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity and stability of different parts of a molecule. nih.gov For this compound, MS/MS studies on its protonated form, [M+H]⁺, would offer deep insights into its fragmentation pathways.

One of the primary fragmentation routes for protonated acetals is the loss of an alcohol molecule. In the case of protonated this compound, this would involve the elimination of a molecule of methanol (B129727) (CH₃OH), a process that is common for protonated ethers and acetals. nih.gov This initial loss would result in the formation of a resonance-stabilized oxocarbenium ion.

Another significant fragmentation pathway is initiated by the cleavage of carbon-carbon bonds. The presence of the sterically demanding neopentyl group, which includes a quaternary carbon, plays a crucial role in directing fragmentation. Cleavage of the bond between the carbon bearing the methoxy groups and the adjacent methylene group would be a probable event. Furthermore, the loss of a tert-butyl group as a stable tert-butyl cation (m/z 57) is a well-documented fragmentation pattern for compounds containing this moiety, driven by the high stability of the resulting tertiary carbocation. researchgate.net

A plausible fragmentation cascade for protonated this compound is outlined below:

Loss of Methanol: The protonated molecule undergoes a neutral loss of methanol to form a stable oxocarbenium ion.

Formation of tert-Butyl Cation: Cleavage of the C-C bond alpha to the acetal group, leading to the expulsion of the highly stable tert-butyl cation.

Sequential Fragmentations: Further fragmentation of the initially formed ions can lead to a cascade of smaller charged species.

The expected major fragment ions in the tandem mass spectrum of protonated this compound are summarized in the table below. The relative abundances of these ions would depend on the collision energy used in the MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 161.15 | 129.12 | CH₃OH | [C₈H₁₇O]⁺ |

| 161.15 | 103.08 | C₄H₉ | [C₅H₁₁O₂]⁺ |

| 161.15 | 57.07 | C₅H₁₁O₂ | [C₄H₉]⁺ |

| 129.12 | 71.08 | C₄H₈ | [C₄H₉O]⁺ |

X-ray Crystallography of Derivatives or Related Structures to Elucidate Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, analysis of the crystal structures of related compounds can provide valuable insights into its likely solid-state conformation. The conformation of acyclic molecules in the solid state is a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. nih.govresearchgate.net

The presence of the bulky tert-butyl group is expected to dominate the conformational preferences of this compound and its derivatives. nih.gov To minimize steric hindrance, acyclic molecules with bulky substituents typically adopt staggered conformations around their single bonds. nih.govresearchgate.net For the carbon chain of this compound, an anti-periplanar arrangement of the bulky groups would be energetically favored.

Studies on sterically hindered ethers have shown that they often adopt specific conformations to alleviate steric strain. scielo.br For instance, in the case of highly hindered benzyl (B1604629) ethers, synclinal (gauche) or syn-periplanar conformations are observed, as confirmed by both NMR spectroscopy and X-ray diffraction. scielo.br The presence of multiple methoxy groups can also influence crystal packing through intermolecular interactions such as C-H···O hydrogen bonds.

Considering these principles, it is probable that derivatives of this compound would crystallize in a conformation that places the bulky tert-butyl group and the gem-dimethoxy group in a staggered arrangement relative to each other along the C-C backbone. The specific torsion angles would be influenced by the nature of any derivative groups and the resulting crystal packing forces.

Computational Chemistry and Theoretical Studies on 2,2 Dimethoxy 4,4 Dimethylpentane

Quantum Mechanical Calculations on 2,2-Dimethoxy-4,4-dimethylpentane

Quantum mechanics forms the fundamental basis for understanding the electronic structure and resulting properties of molecules. Using various approximation methods, quantum mechanical calculations can model chemical reality with high accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable conformation, of the molecule. For a flexible molecule like this compound, which contains several single bonds, multiple rotational isomers (conformers) can exist.

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound

This table illustrates the type of data obtained from a geometry optimization calculation. The values are hypothetical and serve as an example.

| Parameter | Optimized Value |

| C-O Bond Length (Methoxy) | ~1.42 Å |

| C-C Bond Length (Backbone) | ~1.54 Å |

| O-C-O Bond Angle | ~112° |

| C-C-C Bond Angle | ~109.5° |

| Dihedral Angle (C-C-O-C) | Varies with conformer |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Quantum calculations determine the energies and shapes of the molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the oxygen atoms of the methoxy (B1213986) groups due to their lone pairs of electrons.

Table 2: Hypothetical Molecular Orbital Energies for this compound

This table shows example energy values for the frontier molecular orbitals.

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 10.7 |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. acs.org These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov These predictions are invaluable for assigning peaks in experimental spectra and for confirming the structure of the molecule. For this compound, calculations would predict distinct signals for the tert-butyl protons, the methylene (B1212753) protons, the methoxy protons, and the various carbon atoms in their unique electronic environments. nih.govic.ac.uk

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can predict these vibrational frequencies and their corresponding intensities. This allows for the theoretical generation of an IR spectrum, which can be compared with experimental data to confirm functional groups. For this molecule, characteristic frequencies for C-H stretching, C-O stretching (ether linkage), and various bending modes would be calculated.

Molecular Dynamics Simulations of this compound and its Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior in condensed phases (liquids or solids). nih.gov

To study this compound, a "force field" is required. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force fields like OPLS (Optimized Potentials for Liquid Simulations) or TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) are commonly used for alkanes and ethers. nih.gov

An MD simulation of liquid this compound could be used to calculate bulk properties such as:

Density and viscosity

Self-diffusion coefficient

Surface tension nih.gov

Radial distribution functions, which describe the local arrangement of molecules.

These simulations provide insight into how the molecule's branched structure and the presence of ether groups influence its physical properties and intermolecular interactions. nih.gov

Reaction Pathway Modeling and Energetics of this compound Transformations

Computational chemistry can be used to model chemical reactions, locate transition states, and calculate reaction barriers (activation energies). This is particularly useful for understanding reaction mechanisms and predicting reaction rates. The primary reaction of interest for this compound, an acetal (B89532) (specifically, a ketal), is acid-catalyzed hydrolysis. acs.orgnist.gov

The mechanism for acetal hydrolysis involves several steps:

Protonation of one of the methoxy oxygens by an acid. researchgate.netlibretexts.org

Cleavage of the carbon-oxygen bond to form an alcohol (methanol) and a resonance-stabilized oxocarbenium ion intermediate. researchgate.netpressbooks.pub

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Repetition of these steps to release the second molecule of methanol (B129727) and form the final ketone product, 4,4-dimethyl-2-pentanone (B109323).

Quantum mechanical calculations can model the energy of the reactants, intermediates, transition states, and products along this entire reaction coordinate. ic.ac.uk This allows for the determination of the rate-determining step and an understanding of how the molecule's structure influences its stability and reactivity under acidic conditions. researchgate.net The National Institute of Standards and Technology (NIST) has compiled thermochemical data for the hydrolysis of this compound. nist.gov

QSAR (Quantitative Structure-Activity Relationship) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and a specific property. libretexts.orgiupac.org While often used for biological activity, the same principles apply to physical or chemical properties, a field known as QSPR (Quantitative Structure-Property Relationship). libretexts.org

For a molecule like this compound, a QSAR/QSPR study could be developed to predict properties like boiling point, vapor pressure, or solubility in various solvents. youtube.com The process involves:

Compiling a dataset of similar molecules (e.g., other branched alkanes, ethers, and acetals) with known experimental values for the property of interest. nih.gov

Calculating a set of numerical "descriptors" for each molecule that encode its structural, electronic, or topological features.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property. nih.govlibretexts.org

Once validated, this model could predict the properties of new or unmeasured compounds like this compound, based solely on its calculated descriptors. Such models are valuable for screening compounds and estimating properties when experimental data is unavailable. nih.gov

In Silico Design of Novel this compound Derivatives

The in silico design of novel derivatives of this compound represents a modern approach to chemical research, enabling the exploration of a vast chemical space to identify molecules with potentially enhanced or novel properties without the immediate need for synthetic efforts. This computational screening process relies on a deep understanding of structure-property relationships, which can be elucidated through various theoretical models.

The core structure of this compound, characterized by a quaternary carbon adjacent to the acetal group and a bulky tert-butyl group, presents a unique scaffold for derivatization. Modifications can be strategically introduced to modulate its physicochemical properties, such as solubility, volatility, and reactivity, or to introduce new functionalities for specific applications.

Methodology for Derivative Design:

The design of new derivatives would typically follow a multi-step computational workflow:

Scaffold Modification: The parent molecule can be modified by introducing various functional groups at different positions. For instance, the methoxy groups could be replaced with longer alkoxy chains or cyclic ethers to alter steric bulk and polarity. The terminal methyl groups of the neopentyl moiety could also be functionalized.

Quantum Chemical Calculations: For each designed derivative, quantum chemical methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry and calculate fundamental electronic properties. These calculations provide insights into the stability and reactivity of the new molecules.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and other computational tools can be used to predict a range of physical and chemical properties. acs.orgarxiv.orgresearchgate.netarxiv.orggarethconduit.org These can include boiling point, vapor pressure, and solubility, which are crucial for assessing the potential applications of the derivatives.

Conformational Analysis: A thorough conformational analysis is essential, especially given the steric hindrance in the parent molecule. libretexts.orgyoutube.com Molecular mechanics or more advanced methods can be used to identify low-energy conformers and understand the rotational barriers around key single bonds. This is critical as the three-dimensional shape of a molecule dictates its interactions with other molecules.

Virtual Screening and Docking (if applicable): If the derivatives are being designed for biological applications, molecular docking studies can be performed to predict their binding affinity to specific protein targets. acs.org This involves computationally placing the designed ligand into the binding site of a receptor to estimate the strength of the interaction.

Hypothetical Derivatives and Their Predicted Properties:

Based on the principles outlined above, a series of hypothetical derivatives of this compound can be proposed. The following table illustrates some potential modifications and the anticipated changes in their properties, which would be quantified through detailed computational studies.

| Derivative Name | Modification | Predicted Change in Properties |

| 2,2-Diethoxy-4,4-dimethylpentane | Replacement of methoxy groups with ethoxy groups | Increased molecular weight and boiling point; altered solubility profile. |

| 5,5-Dimethyl-2,2-dimethoxyhexan-1-ol | Hydroxylation of a terminal methyl group | Increased polarity and hydrogen bonding capability; significantly higher boiling point and water solubility. |

| 2,2-Bis(trifluoromethoxy)-4,4-dimethylpentane | Replacement of methoxy groups with trifluoromethoxy groups | Increased electronic effects and potential for altered reactivity; likely changes in volatility and solvent interactions. |

| 1-(2,2-Dimethoxy-4,4-dimethylpentyl)piperidine | Functionalization with a heterocyclic amine | Introduction of basicity and potential for salt formation; significant increase in polarity and potential for biological activity. |

These examples highlight how targeted in silico modifications can lead to a diverse range of new chemical entities. The computational data generated for these virtual compounds would provide a robust foundation for selecting the most promising candidates for synthesis and experimental validation. This rational design approach significantly accelerates the discovery process and reduces the resources required for developing new materials and molecules with tailored properties.

Reactivity and Derivatization Chemistry of 2,2 Dimethoxy 4,4 Dimethylpentane

Hydrolysis and Transacetalization Reactions of 2,2-Dimethoxy-4,4-dimethylpentane

The hydrolysis of this compound would be expected to occur under acidic conditions, yielding 4,4-dimethylpentan-2-one (also known as neopentyl methyl ketone) and two equivalents of methanol (B129727). The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on this intermediate and deprotonation would lead to the formation of a hemiacetal, which would then break down to the ketone and a second molecule of methanol.

Transacetalization would involve reacting this compound with a different alcohol or diol under acidic catalysis. This equilibrium process would lead to the formation of a new acetal (B89532) or ketal. For instance, reaction with a diol like ethylene (B1197577) glycol would be expected to form a cyclic ketal. The efficiency of such reactions often depends on shifting the equilibrium, for example, by removing the methanol by-product.

Reactions with Carbon Nucleophiles and Electrophiles

There is a lack of specific documented reactions of this compound with carbon nucleophiles and electrophiles. Generally, the acetal group is unreactive towards nucleophiles unless activated. Strong nucleophiles like organolithium or Grignard reagents would not typically react with the acetal functionality.

Reactions with electrophiles are also not a common pathway for acetals under standard conditions. The high electron density on the oxygen atoms could potentially interact with very strong electrophiles, but this would likely lead to cleavage of the C-O bonds, similar to the initial steps of hydrolysis. The steric hindrance provided by the neopentyl group (the 4,4-dimethylpentane backbone) would also be expected to reduce the accessibility of the acetal group to both nucleophiles and electrophiles, further limiting its reactivity.

Formation of Novel Derivatives from this compound

Direct alkylation or arylation at the acetal carbon (C-2) of this compound is not a standard transformation. Such reactions would likely require the formation of an intermediate that is not readily accessible from the acetal itself.

Research specifically detailing functional group interconversions on the pentane (B18724) backbone of this compound is not available. Hypothetically, reactions could be envisioned at the methyl group at the C-5 position. For example, radical halogenation could potentially introduce a handle for further functionalization, though selectivity might be an issue. However, without experimental data, this remains speculative. The tert-butyl group at C-4 is generally unreactive.

Stereochemical Aspects of this compound Reactivity

Since this compound is an achiral molecule, stereochemical considerations would only become relevant if a reaction introduces a new chiral center. For instance, if a reaction were to occur at the C-3 or C-5 position, a stereocenter could be created. In such a hypothetical scenario, the steric bulk of the tert-butyl group and the dimethoxy group would be expected to influence the stereochemical outcome of the reaction, likely directing incoming reagents to the less hindered face of the molecule. Without specific reaction examples, a detailed analysis is not possible.

Photochemistry and Radical Reactions Involving Dimethoxy Systems

No specific studies on the photochemistry or radical reactions of this compound have been found. In general, acetals can undergo photochemical reactions, such as the Norrish Type II reaction, if a suitable chromophore is present and there are abstractable gamma-hydrogens. In this compound, the hydrogens on the C-3 and C-5 positions could potentially be involved in such processes. Radical reactions could be initiated at various positions on the pentane chain, with the outcome depending on the specific radical initiator and reaction conditions.

Applications of 2,2 Dimethoxy 4,4 Dimethylpentane in Organic Synthesis

2,2-Dimethoxy-4,4-dimethylpentane as a Synthetic Building Block for Advanced Intermediates

Beyond its role as a protecting group, this compound can also serve as a precursor for the construction of more complex molecules. ontosight.ai

The pentane (B18724) backbone of this compound can be utilized in the synthesis of molecules containing a substituted pentane framework. ontosight.ai Through various chemical transformations, the methoxy (B1213986) groups can be modified or displaced, and the pentane chain can be functionalized to create advanced synthetic intermediates.

While direct evidence for the extensive use of this compound in polyketide and polypropionate synthesis is not widespread, its structural analogues play a significant role in this area. Polyketides are a large class of natural products characterized by repeating ketide units. nih.gov Their synthesis often involves iterative cycles of chain extension and functional group manipulation. nih.gov

In laboratory synthesis, protecting groups and building blocks analogous to this compound are crucial. For instance, masked β-hydroxyketone units, which are fundamental to polyketide structures, can be prepared using related acetal (B89532) chemistry. nih.gov The principles of using such compounds to control stereochemistry and to introduce specific functional groups are central to the modular synthesis of complex polyketide and polypropionate natural products. nih.gov

This compound in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and materials chemistry. beilstein-journals.orgethernet.edu.et The synthesis of these structures often relies on versatile building blocks that can undergo cyclization reactions.

While specific, widely-cited examples of this compound in major heterocyclic syntheses are not prominent in the literature, its functional groups offer potential for such applications. The methoxy groups can act as leaving groups in the presence of a Lewis acid, and the underlying carbonyl functionality (once deprotected) can participate in condensation reactions with heteroatom-containing nucleophiles (such as amines, hydrazines, or hydroxylamines) to form a variety of heterocyclic rings. This general reactivity pattern is a cornerstone of heterocyclic chemistry. beilstein-journals.org

Use of this compound in Dehydration Processes (general for dimethoxy compounds)

Dimethoxy acetals, such as this compound, serve as effective chemical dehydrating agents or "water scavengers" in organic synthesis. Their utility stems from their reaction with water in the presence of an acid catalyst, which consumes the water and converts the acetal into a ketone and methanol (B129727). This process is particularly valuable for driving reaction equilibria forward in condensation reactions and for removing trace amounts of water from solvents or reaction mixtures where its presence would be detrimental.

The general mechanism for this dehydration process involves the acid-catalyzed hydrolysis of the acetal. The reaction is essentially the reverse of acetal formation. In this reaction, the dimethoxy compound reacts quantitatively with water. This property is leveraged in various applications, from preparing samples for gas chromatography analysis to dehydrating biological tissues for histological examination. nih.govnih.govwikipedia.org

A well-documented analogue, 2,2-dimethoxypropane (B42991) (DMP), is widely used for this purpose. wikipedia.org When treated with an acid catalyst, DMP reacts with water to yield acetone (B3395972) and methanol. nih.govwikipedia.org

Reaction of 2,2-Dimethoxypropane with Water: (CH₃)₂C(OCH₃)₂ + H₂O ---(H⁺ catalyst)--> (CH₃)₂C=O + 2 CH₃OH

This reaction is advantageous because the products, acetone and methanol, are relatively volatile and can be easily removed from a reaction system by evaporation. nih.gov This allows for the dehydration of a sample under mild conditions, which can be crucial for sensitive substrates. nih.gov

By analogy, this compound functions via the same chemical principle. In the presence of an acid catalyst, it will react with water to produce 4,4-dimethyl-2-pentanone (B109323) and two equivalents of methanol. This makes it a suitable, albeit less common, alternative for applications requiring a chemical water scavenger.

Table 1: General Acid-Catalyzed Reaction of Dimethoxy Acetals with Water

| Reactants | Catalyst | Products |

| Dimethoxy Acetal + Water | Acid (H⁺) | Ketone + Methanol |

Table 2: Research Findings on Acetal-Based Dehydration

| Finding | Application | Compound Example | Reference |

| Acetone acetals act as efficient water scavengers, improving analytical sensitivity by allowing for sample enrichment after the volatile byproducts are evaporated. | Gas Chromatography (GC) Analysis | 2,2-Dimethoxypropane | nih.gov |

| Chemical dehydration with acidified DMP is a rapid and economical alternative to ethanol (B145695) for processing animal tissues for paraffin (B1166041) embedding. | Histology | 2,2-Dimethoxypropane | nih.gov |

| DMP reacts quantitatively with water, making it useful for accurately determining water content in samples as an alternative to Karl Fischer titration. | Analytical Chemistry | 2,2-Dimethoxypropane | wikipedia.org |

Analytical Methodologies for 2,2 Dimethoxy 4,4 Dimethylpentane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of 2,2-dimethoxy-4,4-dimethylpentane from reaction mixtures, starting materials, and potential byproducts. Gas chromatography and high-performance liquid chromatography are the most relevant techniques, each tailored to the specific analytical challenge.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for this compound

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Instrumentation and Conditions: A typical GC system for the analysis of this compound would employ a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase. The choice of the stationary phase is critical to achieve good resolution between the analyte and other components in the sample matrix. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. restek.com

For unambiguous identification, GC is often coupled with a mass spectrometer (GC-MS). Mass spectrometry provides detailed structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the fragments. The mass spectrum of this compound would exhibit characteristic fragmentation patterns arising from the loss of methoxy (B1213986) groups and cleavage of the pentane (B18724) backbone.

Hypothetical GC-MS Data for this compound:

| Parameter | Value |

| Molecular Ion (M+) | m/z 160 |

| Key Fragmentation Ions | m/z 145, 129, 101, 71, 57, 43 |

| Retention Time | Dependent on column and conditions |

This data is predicted based on the structure of the compound and typical fragmentation patterns of ketals.

Spectrophotometric Methods for Detection

Direct spectrophotometric methods for the detection of this compound are not practical due to its lack of a chromophore. However, indirect spectrophotometric methods can be conceptualized, although they are less common than chromatographic techniques for this type of compound.

One potential approach involves the acid-catalyzed hydrolysis of the ketal to produce 4,4-dimethyl-2-pentanone (B109323). This resulting ketone can then be derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can be quantified spectrophotometrically in the visible region. This method, however, is a multi-step process and may lack the specificity and accuracy of chromatographic methods.

Method Validation: Accuracy, Precision, and Robustness for this compound Analysis

Validation of any analytical method is essential to ensure its reliability for its intended purpose. For the analysis of this compound, particularly by GC, method validation would involve assessing several key parameters as outlined by international guidelines. environics.comiiste.orgptfarm.pl

Accuracy: This is the closeness of the measured value to the true value. It is typically determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a sample matrix spiked with a known amount of the analyte.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC method, parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate would be varied within a defined range.

Typical Acceptance Criteria for GC Method Validation:

| Validation Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Intermediate Precision (RSD) | ≤ 3.0% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

These criteria are general and may be adjusted based on the specific requirements of the analysis.

Applications in Reaction Monitoring and Process Control in Chemical Synthesis

The synthesis of this compound, likely from 4,4-dimethyl-2-pentanone and methanol (B129727) or a methanol equivalent, requires careful monitoring to optimize reaction conditions and determine the reaction endpoint. Gas chromatography is an ideal tool for this purpose. acs.orgnih.gov

By taking aliquots of the reaction mixture at regular intervals and analyzing them by GC, the concentrations of the starting material (ketone), the product (ketal), and any intermediates or byproducts can be tracked over time. This data is invaluable for:

Determining Reaction Kinetics: Understanding the rate of the reaction and the influence of parameters such as temperature, catalyst concentration, and reactant ratios.

Optimizing Reaction Yield: Identifying the conditions that lead to the highest conversion of the starting material to the desired product while minimizing the formation of impurities.

Ensuring Complete Conversion: Confirming that the reaction has gone to completion before proceeding with work-up and purification, which can save time and resources.

In an industrial setting, this reaction monitoring can be integrated into a process control strategy. Automated sampling and online GC analysis can provide real-time data to operators, allowing for immediate adjustments to the process to maintain optimal conditions and ensure consistent product quality.

Historical and Evolving Academic Perspectives on 2,2 Dimethoxy 4,4 Dimethylpentane

Early Research on Acetals and Ketals, with reference to 2,2-Dimethoxy-4,4-dimethylpentane

The study of acetals and ketals, protective groups for aldehydes and ketones, has been a fundamental aspect of organic chemistry for over a century. Early research primarily focused on their synthesis, stability, and reactivity, recognizing their utility in multi-step organic syntheses. These compounds are generally stable under neutral to strongly basic conditions but are readily hydrolyzed back to the parent carbonyl compound in the presence of acid. arkat-usa.orgnih.gov This reactivity profile makes them excellent protecting groups. nih.gov

The mechanism of their acid-catalyzed hydrolysis has been a subject of significant investigation, with early studies suggesting the formation of a resonance-stabilized carbocation intermediate as the rate-determining step. The stability of this intermediate, and thus the rate of hydrolysis, is influenced by the electronic and steric nature of the substituents on the carbonyl carbon and the alcohol-derived moieties.

Within this broader context, the study of sterically hindered ketals, such as this compound, emerged from a desire to understand the intricate details of reaction mechanisms and the energetic consequences of molecular structure. The neopentyl group (a 2,2-dimethylpropyl group) attached to the ketal carbon in this compound introduces significant steric bulk. This structural feature made it an ideal candidate for physical organic chemists to probe the limits of steric effects on reaction thermodynamics and kinetics.

Evolution of Synthetic Strategies for this compound and Related Structures

The synthesis of acetals and ketals has evolved from classical methods to more sophisticated and milder techniques, driven by the need for higher yields, greater functional group tolerance, and applicability to increasingly complex molecules.

The traditional method for forming ketals involves the acid-catalyzed reaction of a ketone with an excess of an alcohol, with the concomitant removal of water to drive the equilibrium towards the product. For a compound like this compound, the parent ketone would be 4,4-dimethyl-2-pentanone (B109323), and the alcohol would be methanol (B129727). However, the formation of sterically hindered ketals often proves challenging due to non-bonded interactions that destabilize the transition states and the final product.

To overcome these challenges, a variety of synthetic strategies have been developed:

Use of Orthoesters: Transketalization using trimethyl orthoformate in the presence of an acid catalyst is a common and effective method for preparing dimethyl ketals. This method avoids the production of water as a byproduct.

Lewis Acid Catalysis: A wide range of Lewis acids, such as titanium tetrachloride, zirconium tetrachloride, and various metal triflates, have been employed to catalyze ketalization under milder conditions than traditional Brønsted acids. These catalysts can be particularly effective for hindered substrates.

Solid Acid Catalysts: To simplify purification and improve the environmental profile of the reaction, solid acid catalysts, including ion-exchange resins (like Amberlite IR120H), zeolites, and metal phosphates, have been utilized. These catalysts can be easily filtered off at the end of the reaction.

Photochemical Methods: More recently, photochemical methods using photocatalysts like Eosin Y under visible light have been developed for the acetalization of aldehydes, offering a neutral and mild alternative, although their application to hindered ketones is less common.

A specific synthesis for this compound involves the reaction of 2,2,4,4-tetramethyl-1,3-pentanediol with methanol in the presence of an acid catalyst.

The table below summarizes some of the general approaches that have evolved for the synthesis of ketals, which are applicable to structures like this compound.

| Method | Catalyst/Reagents | Advantages | Disadvantages |

| Classical Acid Catalysis | Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) | Inexpensive and simple | Harsh conditions, not suitable for acid-sensitive substrates |

| Transketalization | Trialkyl orthoformates, acid catalyst | No water byproduct, drives equilibrium | Requires orthoester reagent |

| Lewis Acid Catalysis | Lewis acids (e.g., ZrCl₄, TiCl₄, Ce(OTf)₃) | Milder conditions, high chemoselectivity | Catalyst can be moisture-sensitive and expensive |

| Solid Acid Catalysis | Ion-exchange resins, zeolites | Easy catalyst removal, reusable | Can have lower activity than homogeneous catalysts |

| Photochemical Methods | Photocatalysts (e.g., Eosin Y) | Neutral conditions, mild | Primarily developed for aldehydes, less effective for hindered ketones |

Key Discoveries and Methodological Advancements in this compound Research

The most significant academic research featuring this compound is the work of Kenneth B. Wiberg and Robert R. Squires in the late 1970s on the thermodynamics of hydrolysis of aliphatic ketals. Their research provided precise calorimetric data that helped to quantify the energetic effects of steric hindrance.

In their 1979 paper published in the Journal of the American Chemical Society, they reported the enthalpy of hydrolysis for a series of aliphatic ketals, including this compound. This work was a key advancement in understanding how steric strain influences chemical equilibria. The presence of the bulky t-butyl group adjacent to the ketal center was instrumental in dissecting the enthalpic and entropic components of steric effects.

The key thermochemical data for the hydrolysis of this compound are presented in the table below, as compiled by the National Institute of Standards and Technology (NIST).

| Thermodynamic Parameter | Value | Units | Method | Reference |

| Enthalpy of Hydrolysis (ΔrH°) | 6.86 ± 0.08 | kJ/mol | Calorimetry | Wiberg and Squires, 1979 |

| Enthalpy of Hydrolysis (ΔrH°) | 6.870 ± 0.088 | kJ/mol | Calorimetry | Wiberg, 1980 |

This research demonstrated that steric hindrance does not always lead to a less stable compound in terms of enthalpy alone; entropy also plays a crucial role. The study of such "model compounds" like this compound was a methodological advancement that allowed for the precise quantification of these fundamental physical organic principles.

Beyond this seminal work, specific research focused solely on this compound is sparse in the academic literature. Its primary role in academic research appears to have been as a tool to probe the fundamental principles of physical organic chemistry.

Current Trends and Future Directions in the Academic Study of this compound

Given the limited specific research on this compound, its direct future in academic studies is not clearly defined. However, trends in related areas suggest potential avenues for its use or the study of similar structures:

Computational Chemistry: The well-defined structure of this compound makes it an excellent substrate for modern computational studies. High-level theoretical calculations could be used to further dissect the conformational preferences and the origins of the steric and electronic effects observed experimentally by Wiberg and Squires. Such studies can provide a deeper understanding of non-covalent interactions within sterically congested molecules.

Advanced Protecting Groups: While simple ketals are well-established protecting groups, there is ongoing research into developing new protecting groups with tailored stability and cleavage conditions. The properties of highly hindered ketals like this compound could be explored in the context of developing extremely robust protecting groups that are stable to a wider range of reagents but can still be removed under specific conditions.

Materials Science: The compound is noted as a potential intermediate in the production of polyethers. Research into new polymers with specific physical properties could potentially involve monomers derived from highly substituted building blocks like 2,2,4,4-tetramethyl-1,3-pentanediol, the precursor to the title compound. The defined stereochemistry and steric bulk could impart unique thermal or mechanical properties to such polymers.

Probes for Reaction Mechanisms: As in its historical use, this compound and related structures could continue to serve as mechanistic probes in the study of new chemical reactions where steric effects are thought to play a significant role.

Future Research Directions and Challenges in 2,2 Dimethoxy 4,4 Dimethylpentane Chemistry

Exploration of Unconventional Reactivity of 2,2-Dimethoxy-4,4-dimethylpentane

The neopentyl skeleton of this compound, characterized by a quaternary carbon adjacent to the reaction center, presents significant steric hindrance. This structure drastically slows conventional bimolecular nucleophilic substitution (SN2) reactions. acs.orgmasterorganicchemistry.com For instance, neopentyl bromide reacts approximately 100,000 times slower than propyl bromide in SN2 reactions. masterorganicchemistry.com This inherent inertness, however, opens avenues for exploring unconventional reactivity under conditions that circumvent or leverage this steric bulk.

Future research will likely focus on reaction pathways that are less sensitive to steric effects or that can be activated under specific catalytic conditions. Key areas of investigation include:

Lewis Acid Catalysis: Investigating the activation of the acetal (B89532) with a range of Lewis acids to promote reactions beyond simple deprotection. This could lead to novel carbon-carbon bond-forming reactions where the acetal acts as an electrophile.

Radical-Mediated Reactions: Exploring radical-based transformations at or adjacent to the acetal functionality. Radical reactions are typically less influenced by steric hindrance than their ionic counterparts, offering a potential route to functionalize the sterically congested backbone.

Forced Unimolecular Reactions: While SN1 reactions at the primary carbon are also slow, research into promoting rearrangement cascades under solvolytic conditions could yield complex and unexpected molecular scaffolds. youtube.com The use of highly reactive leaving groups, such as triflates, has been shown to enable nucleophilic substitution on neopentyl skeletons, suggesting that conversion of the methoxy (B1213986) groups to better leaving groups could unlock new reactivity. acs.orgresearchgate.net

| Reaction Type | Observation in Less Hindered Systems (e.g., Propyl) | Observation/Challenge in Neopentyl Systems | Future Research Focus |

|---|---|---|---|

| SN2 Reaction | Fast reaction rate. | Extremely slow rate (e.g., ~105 times slower for neopentyl bromide vs. propyl bromide). acs.orgmasterorganicchemistry.com | Bypassing SN2; exploring alternative mechanisms. |

| SN1 Reaction | Proceeds through a primary carbocation (unstable). | Slow, but can be forced; prone to Wagner-Meerwein rearrangement. youtube.com | Controlling rearrangement pathways to synthesize specific isomers. |

| Organometallic Coupling | Generally efficient. | Steric hindrance can impede catalyst-substrate interaction. | Development of catalysts with smaller steric profiles or longer linker arms. |

Development of Asymmetric Synthesis Methodologies Involving this compound

Asymmetric synthesis is a cornerstone of modern chemistry, and chiral auxiliaries are a vital tool in this field. wikipedia.org While this compound is itself achiral, its neopentyl glycol precursor can be used to form cyclic acetals that act as protecting groups. wikipedia.org The development of asymmetric methodologies involving this specific acyclic acetal represents a significant but rewarding challenge.

Future research directions could include:

Catalytic Enantioselective Activation: Designing chiral catalysts, particularly chiral Lewis or Brønsted acids, that can selectively recognize and activate one of the two prochiral methoxy groups. This would generate a chiral intermediate that could then react with a nucleophile to form an enantiomerically enriched product.

Diastereoselective Reactions of Prochiral Substrates: Using this compound to protect a prochiral ketone. Subsequent diastereoselective reactions on another part of the molecule, influenced by the bulky neopentyl group, could establish a new stereocenter. The acetal would then be removed to reveal the chiral ketone.

Kinetic Resolution: Developing an enzymatic or chemo-catalytic kinetic resolution process where one enantiomer of a chiral substrate, protected by the 2,2-dimethoxy-4,4-dimethylpentyl group, reacts faster than the other, allowing for the separation of enantiomers.